N-(4-Fluorophenyl)-3-azabicyclo[3.2.1]octan-8-amine
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Overview
Description
N-(4-Fluorophenyl)-3-azabicyclo[321]octan-8-amine is a chemical compound that features a bicyclic structure with a fluorophenyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Fluorophenyl)-3-azabicyclo[3.2.1]octan-8-amine typically involves the reaction of 4-fluoroaniline with a bicyclic ketone under specific conditions. The reaction is often carried out in the presence of a reducing agent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but with optimized parameters for scalability. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
N-(4-Fluorophenyl)-3-azabicyclo[3.2.1]octan-8-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amine derivatives, and substituted fluorophenyl compounds .
Scientific Research Applications
N-(4-Fluorophenyl)-3-azabicyclo[3.2.1]octan-8-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential interactions with biological targets.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-Fluorophenyl)-3-azabicyclo[3.2.1]octan-8-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Fluorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-3-amine
- N-(4-Fluorophenyl)methyl-8-azabicyclo[3.2.1]octan-3-amine
- N-(4-Fluorophenyl)-8-butyl-8-azabicyclo[3.2.1]octan-3-amine
Uniqueness
N-(4-Fluorophenyl)-3-azabicyclo[3.2.1]octan-8-amine is unique due to its specific fluorophenyl substitution, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development .
Properties
CAS No. |
921208-34-6 |
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Molecular Formula |
C13H17FN2 |
Molecular Weight |
220.29 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-3-azabicyclo[3.2.1]octan-8-amine |
InChI |
InChI=1S/C13H17FN2/c14-11-3-5-12(6-4-11)16-13-9-1-2-10(13)8-15-7-9/h3-6,9-10,13,15-16H,1-2,7-8H2 |
InChI Key |
MYQSPLLFGKPIMK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CNCC1C2NC3=CC=C(C=C3)F |
Origin of Product |
United States |
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